molecular formula C17H16FN5O2 B2929660 N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207000-80-3

N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2929660
CAS No.: 1207000-80-3
M. Wt: 341.346
InChI Key: VQKVGWFRWGAMRG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group and at the 5-position with a (4-fluorophenyl)amino moiety. The amide nitrogen is further functionalized with a 2-ethoxyphenyl group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(22-23-21-15)19-12-9-7-11(18)8-10-12/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKVGWFRWGAMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a suitable nucleophile.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through an amination reaction, where a fluorophenyl amine reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized against related 1H-1,2,3-triazole-4-carboxamide derivatives. Key comparisons include substituent variations, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects

The 1H-1,2,3-triazole-4-carboxamide scaffold is common in medicinal chemistry, with modifications at the 1-aryl, 5-position, and amide groups driving diversity in activity.

Compound Name (Representative Examples) R1 (Amide Substituent) R2 (5-Position) Key Structural Differences vs. Target Compound Biological Activity/Notes Reference
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-chlorophenyl cyclopropyl - 4-methoxyphenyl at triazole 1-position
- Cyclopropyl at 5-position
Anticancer activity (specific cell lines not specified)
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 2,4-dimethoxyphenyl 4-fluorophenyl - Amino group at 5-position
- Dimethoxy substitution on R1
Antiproliferative (CNS cancer SNB-75 cells: GP = -27.30%)
1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 3-fluoro-4-(thienopyrimidinyloxy)phenyl trifluoromethyl - Trifluoromethyl at 5-position
- Complex R1 substitution
c-Met inhibitor (apoptosis in MCF-7, HepG2, A549, etc.)
N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-ethoxyphenyl methyl - Methyl at 5-position
- 2-methoxyphenyl at triazole 1-position
Synthetic focus (no reported bioactivity)

Key Observations :

  • Triazole 1-Position : The absence of a 1-aryl group in the target compound (implied to be a hydrogen) differentiates it from analogues with 4-chlorophenyl or 4-methylphenyl groups, which may influence π-π stacking interactions .

Biological Activity

N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H16FN5O2
  • Molecular Weight : 341.35 g/mol
  • CAS Number : 1105199-84-5

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is yet to be fully elucidated; however, studies on related triazole compounds suggest several potential pathways:

  • Antiproliferative Activity : Research indicates that triazole derivatives can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .
  • Enzyme Inhibition : Compounds containing the triazole moiety have shown promise in inhibiting key enzymes involved in cancer progression and microbial resistance .

Anticancer Activity

A comparative study on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for selected cell lines:

Compound NameCell LineIC50 (µM)Reference
Compound AHCT1166.2
Compound BMOLT-412.0
This compoundK562TBDTBD

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have been evaluated for their antimicrobial effects. The following table outlines the antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 1: Antiproliferative Effects

A study focusing on a related compound demonstrated that it could significantly reduce cell viability in leukemia cell lines (K562 and MOLT-4). The compound induced morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation .

Case Study 2: Enzyme Inhibition Profile

Another investigation into the enzyme inhibition capabilities of triazole derivatives revealed that certain compounds could inhibit acetylcholinesterase (AChE) with varying degrees of potency. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Basic: What are the established synthetic routes for this triazole-carboxamide derivative?

Methodological Answer:
The compound is synthesized via a multi-step approach:

Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Substituents are introduced via pre-functionalized azides and alkynes (e.g., 4-fluorophenyl azide and ethoxyphenyl propargyl amine) .

Carboxamide Coupling : React the triazole intermediate with activated carbonyl reagents (e.g., carbodiimides) under anhydrous conditions to form the carboxamide group .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DCM/methanol) for isolation. Confirm purity via HPLC (>95%) and structural integrity via 1H^1 \text{H}-/13C^{13} \text{C}-NMR .

Advanced: How can structural discrepancies in crystallographic data be resolved during refinement?

Methodological Answer:
Use SHELXL for refinement:

  • Twinning/Disorder : Apply TWIN/BASF commands for twinned crystals. For disordered groups (e.g., ethoxy side chains), refine occupancy ratios and apply geometric restraints .
  • Validation : Cross-check with spectroscopic data (e.g., NMR chemical shifts for aromatic protons) and computational models (DFT-optimized geometries). Use the Rfree value to monitor overfitting .

Basic: What in vitro assays are standard for evaluating anticancer activity?

Methodological Answer:

  • Antiproliferative Assays : Test against NCI-60 cancer cell lines (e.g., renal RXF 393, CNS SNB-75) using MTT assays. Report GI50 values; prioritize compounds with GI50 < 10 µM .
  • Enzyme Inhibition : Screen against HDACs (e.g., HDAC6) or kinases (e.g., B-Raf) using fluorogenic substrates. IC50 values < 1 µM indicate high potency .

Advanced: How can SAR studies optimize kinase inhibitory activity?

Methodological Answer:

  • Substituent Tuning : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding to kinase ATP pockets .
  • Molecular Docking : Use AutoDock Vina to model interactions with B-Raf (PDB: 3C4C). Prioritize derivatives with hydrogen bonds to Cys532 and hydrophobic contacts with Phe583 .
  • Kinase Profiling : Test against a 50-kinase panel to assess selectivity. Compounds with >10-fold selectivity over off-target kinases (e.g., EGFR) are ideal .

Basic: What techniques characterize enzyme binding mechanisms?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry for HDACs .
  • X-ray Crystallography : Co-crystallize with HDAC6 (2.5 Å resolution) to identify critical interactions (e.g., triazole coordination to Zn<sup>2+</sup> in the active site) .
  • Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) using AMBER . Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .

Advanced: How can solubility limitations be addressed for in vivo studies?

Methodological Answer:

  • Formulation Strategies : Use PEGylated liposomes (size: 100–150 nm) to enhance aqueous solubility. Optimize drug loading (>80%) via thin-film hydration .
  • Pro-Drug Design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy moiety. Hydrolytic activation in serum improves bioavailability .
  • Structural Modifications : Replace the ethoxy group with morpholine or piperazine rings to increase hydrophilicity while maintaining potency .

Basic: What statistical methods are recommended for cytotoxicity data?

Methodological Answer:

  • Dose-Response Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 ± SEM .
  • ANOVA with Tukey’s Test : Compare IC50 values across cell lines (p < 0.05). Use Bonferroni correction for multiple comparisons .

Advanced: How to reconcile in vitro/in vivo efficacy discrepancies?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor correlation often stems from rapid hepatic clearance .
  • Metabolite Identification : Use UHPLC-QTOF-MS to detect phase I/II metabolites. Structural analogs with methyl or fluorine substitutions often resist CYP3A4 oxidation .
  • Orthogonal Assays : Validate in vivo efficacy using patient-derived xenografts (PDX) and compare with in vitro 3D spheroid models .

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